molecular formula C17H14N2O2S B2374602 N-(2-methoxyphenyl)-2-sulfanylquinoline-4-carboxamide CAS No. 380432-43-9

N-(2-methoxyphenyl)-2-sulfanylquinoline-4-carboxamide

Cat. No.: B2374602
CAS No.: 380432-43-9
M. Wt: 310.37
InChI Key: HSWQFOBCVUXWRO-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2-sulfanylquinoline-4-carboxamide is a compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2-sulfanylquinoline-4-carboxamide typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, including the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction. These methods involve the cyclization of aniline derivatives with carbonyl compounds under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced through nucleophilic substitution reactions. For example, a thiol group can be added to the quinoline core using thiourea or other sulfur-containing reagents.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through electrophilic aromatic substitution reactions. This step typically involves the reaction of the quinoline derivative with a methoxyphenyl halide in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactions, automated synthesis, and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-2-sulfanylquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinoline core can be reduced to form dihydroquinoline derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Sodium hydride, potassium tert-butoxide, dimethyl sulfoxide, and acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex quinoline derivatives with potential biological activities.

    Biology: As a probe for studying the interactions of quinoline derivatives with biological targets such as enzymes and receptors.

    Medicine: As a potential therapeutic agent for the treatment of diseases such as cancer, infectious diseases, and neurological disorders.

    Industry: As a precursor for the synthesis of dyes, pigments, and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-sulfanylquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Inhibition of Enzymes: By binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: By interacting with receptors and modulating their signaling pathways.

    DNA Intercalation: By intercalating into DNA and disrupting its replication and transcription processes.

Comparison with Similar Compounds

N-(2-methoxyphenyl)-2-sulfanylquinoline-4-carboxamide can be compared with other similar compounds, such as:

    Quinoline-4-carboxamide: Lacks the methoxyphenyl and sulfanyl groups, resulting in different biological activities.

    2-Methoxyphenylquinoline: Lacks the sulfanyl and carboxamide groups, affecting its chemical reactivity and biological properties.

    2-Sulfanylquinoline: Lacks the methoxyphenyl and carboxamide groups, leading to different applications and mechanisms of action.

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-sulfanylidene-1H-quinoline-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2S/c1-21-15-9-5-4-8-14(15)19-17(20)12-10-16(22)18-13-7-3-2-6-11(12)13/h2-10H,1H3,(H,18,22)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSWQFOBCVUXWRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC(=S)NC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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